molecular formula C9H12FNO2S2 B10921113 1-[(5-Fluorothiophen-2-yl)sulfonyl]piperidine

1-[(5-Fluorothiophen-2-yl)sulfonyl]piperidine

Cat. No.: B10921113
M. Wt: 249.3 g/mol
InChI Key: WRWGRPIKUFCEPR-UHFFFAOYSA-N
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Description

1-[(5-Fluorothiophen-2-yl)sulfonyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-[(5-Fluorothiophen-2-yl)sulfonyl]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluorothiophene and piperidine.

    Sulfonylation: The 5-fluorothiophene undergoes sulfonylation using a sulfonyl chloride reagent to form 5-fluorothiophen-2-yl sulfonyl chloride.

    Coupling Reaction: The sulfonyl chloride intermediate is then reacted with piperidine under basic conditions to form this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .

Chemical Reactions Analysis

1-[(5-Fluorothiophen-2-yl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .

Scientific Research Applications

1-[(5-Fluorothiophen-2-yl)sulfonyl]piperidine has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Fluorothiophen-2-yl)sulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[(5-Fluorothiophen-2-yl)sulfonyl]piperidine can be compared with other similar compounds, such as:

    1-[(4-Fluorophenyl)sulfonyl]piperidine: This compound has a similar structure but with a fluorophenyl group instead of a fluorothiophenyl group.

    1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid hydrochloride: This compound has a carboxylic acid group and a different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and sulfonyl groups, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C9H12FNO2S2

Molecular Weight

249.3 g/mol

IUPAC Name

1-(5-fluorothiophen-2-yl)sulfonylpiperidine

InChI

InChI=1S/C9H12FNO2S2/c10-8-4-5-9(14-8)15(12,13)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2

InChI Key

WRWGRPIKUFCEPR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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